molecular formula C6H10ClN3 B1460514 1-Pyrazin-2-yl-ethylamine hydrochloride CAS No. 1965309-25-4

1-Pyrazin-2-yl-ethylamine hydrochloride

Cat. No.: B1460514
CAS No.: 1965309-25-4
M. Wt: 159.62 g/mol
InChI Key: BBJUAIMNQKEBSA-UHFFFAOYSA-N
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Description

1-Pyrazin-2-yl-ethylamine hydrochloride is a chemical compound with the molecular formula C6H10ClN3. It is an off-white solid that is used in various scientific and industrial applications. This compound is known for its unique structure, which includes a pyrazine ring, making it a valuable building block in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Pyrazin-2-yl-ethylamine hydrochloride typically involves the reaction of pyrazine with ethylamine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure high yield and purity. The general reaction can be represented as follows: [ \text{Pyrazine} + \text{Ethylamine} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process includes steps such as mixing, heating, and purification to obtain the final product with high purity. The use of advanced techniques like crystallization and filtration ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Pyrazin-2-yl-ethylamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The pyrazine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Conditions vary depending on the substituent, but common reagents include halogens and organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine carboxylic acids, while reduction can produce ethylamine derivatives .

Scientific Research Applications

1-Pyrazin-2-yl-ethylamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Pyrazin-2-yl-ethylamine hydrochloride involves its interaction with specific molecular targets. The pyrazine ring structure allows it to bind to enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial activity or enzyme inhibition. The exact pathways and targets are still under investigation, but its unique structure plays a crucial role in its activity .

Comparison with Similar Compounds

  • 2-Pyrazin-2-yl-ethylamine hydrochloride
  • 3-Pyrazin-2-yl-ethylamine hydrochloride
  • 4-Pyrazin-2-yl-ethylamine hydrochloride

Comparison: 1-Pyrazin-2-yl-ethylamine hydrochloride stands out due to its specific substitution pattern on the pyrazine ring, which can influence its reactivity and biological activity. Compared to its analogs, it may exhibit different binding affinities and selectivities towards molecular targets, making it unique in its applications .

Properties

IUPAC Name

1-pyrazin-2-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.ClH/c1-5(7)6-4-8-2-3-9-6;/h2-5H,7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJUAIMNQKEBSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC=CN=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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